6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid
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Overview
Description
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is a synthetic organic compound with the molecular formula C10H9ClN2O2. This compound is characterized by the presence of a pyridine ring substituted with a but-2-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amination: The active ester intermediate is then reacted with but-2-yn-1-amine under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the but-2-yn-1-ylamino group.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid involves its interaction with specific molecular targets. The but-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a but-2-yn-1-ylamino group, chlorine atom, and carboxylic acid group makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-(but-2-ynylamino)-3-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-6-12-8-5-4-7(11)9(13-8)10(14)15/h4-5H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
KQLXWGCPWGFHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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